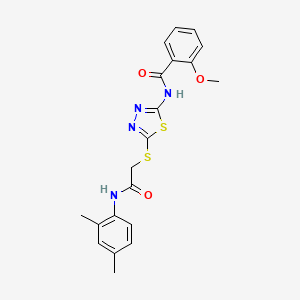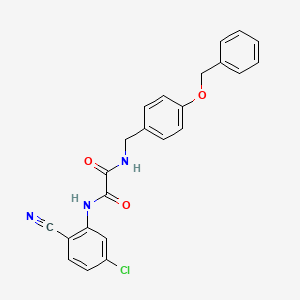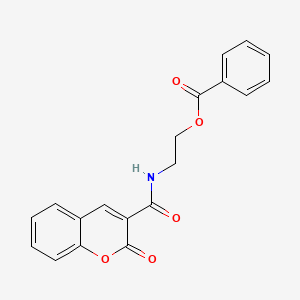
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis often involves the formation of a carbon-carbon bond, the introduction of functional groups, and the modification of existing functional groups .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One significant application of compounds related to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, particularly those incorporating thiadiazole and related heterocyclic structures, is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, which include structural motifs similar to the query compound. These compounds exhibited high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT. Their good fluorescence properties and appropriate photodegradation quantum yields underline their potential in cancer treatment through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-thiadiazole core have demonstrated antimicrobial and antifungal properties. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This indicates the potential of such compounds for therapeutic intervention against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The structural synthesis and characterization of heterocyclic compounds derived from thiadiazoles and benzamides, similar to the query compound, have been extensively studied. Gür et al. (2020) designed and synthesized a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds showed high DNA protective ability against oxidative stress and strong antimicrobial activity against certain strains, highlighting their potential in developing more efficient therapies with minimal cytotoxicity against cancer cells and microbial infections (Gür et al., 2020).
The synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives also emphasize the significance of these compounds in medicinal chemistry. Ameen and Qasir (2017) explored the therapeutic effects of thiadiazole derivatives for a range of conditions including antibacterial, anticancer, and antifungal applications, showcasing their diverse potential in pharmaceutical development (Ameen & Qasir, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-9-15(13(2)10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-4-5-7-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVJDLNEVTMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)



![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2925524.png)
![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)

![2-benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}acrylonitrile](/img/structure/B2925527.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2925528.png)
![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)


![N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2925534.png)